molecular formula C4H2F8O2 B14322577 Octafluorobutane-2,2-diol CAS No. 108686-05-1

Octafluorobutane-2,2-diol

Cat. No.: B14322577
CAS No.: 108686-05-1
M. Wt: 234.04 g/mol
InChI Key: NZQBZXYSEQBJHP-UHFFFAOYSA-N
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Description

Octafluorobutane-2,2-diol is a fluorinated organic compound with the molecular formula C4H2F8O2 It is characterized by the presence of two hydroxyl groups (-OH) attached to a butane backbone, with eight fluorine atoms replacing hydrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Octafluorobutane-2,2-diol can be synthesized through the hydroxylation of octafluorobutene. One common method involves the use of osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3) to yield the diol . Another approach is the acid-catalyzed hydrolysis of an epoxide derived from octafluorobutene .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroxylation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Octafluorobutane-2,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the diol into other functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Octafluorobutane-2,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which octafluorobutane-2,2-diol exerts its effects involves interactions with molecular targets such as enzymes and proteins. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The hydroxyl groups facilitate hydrogen bonding and other interactions, making it a versatile compound in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octafluorobutane-2,2-diol is unique due to the presence of both fluorine atoms and hydroxyl groups, which impart distinct chemical and physical properties. This combination makes it particularly useful in applications requiring high stability, reactivity, and specific interactions with biological molecules .

Properties

IUPAC Name

1,1,1,3,3,4,4,4-octafluorobutane-2,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F8O2/c5-1(6,3(7,8)9)2(13,14)4(10,11)12/h13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQBZXYSEQBJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90547494
Record name Octafluorobutane-2,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108686-05-1
Record name Octafluorobutane-2,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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